N-cyclopentyl-4-iodobenzenesulfonamide
Description
N-cyclopentyl-4-iodobenzenesulfonamide is a sulfonamide derivative featuring a para-iodinated benzene ring and a cyclopentyl group attached to the sulfonamide nitrogen. The iodine atom at the 4-position introduces steric and electronic effects, while the cyclopentyl substituent contributes to the compound’s lipophilicity and conformational rigidity. Sulfonamides are widely studied for their applications in medicinal chemistry (e.g., enzyme inhibition) and materials science due to their stability and tunable properties.
Properties
CAS No. |
942358-26-1 |
|---|---|
Molecular Formula |
C11H14INO2S |
Molecular Weight |
351.21g/mol |
IUPAC Name |
N-cyclopentyl-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C11H14INO2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 |
InChI Key |
ODUJKQRPLCGNOY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between N-cyclopentyl-4-iodobenzenesulfonamide and related sulfonamides:
Key Observations:
- Substituent Effects: The dodecyl chain in N-dodecyl-4-iodobenzenesulfonamide significantly increases molecular weight (451.41 g/mol) and lipophilicity, making it suitable for lipid-based applications. In contrast, the cyclopentyl group offers a balance between rigidity and moderate solubility. The 2-iodo substituent in 4-(2-iodobenzenesulfonamido)benzoic acid disrupts molecular symmetry, favoring crystalline packing (as evidenced by single-crystal X-ray R factor = 0.046 ).
- Functional Group Impact: The carboxylic acid in 4-(2-iodobenzenesulfonamido)benzoic acid enables hydrogen bonding, contrasting with the non-polar cyclopentyl or dodecyl groups in other analogs.
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